

In Vitro Susceptibility of *Candida albicans* to Amphotericin B: A Technical Guide

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Compound of Interest

Compound Name: *Antifungal agent 48*

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Introduction

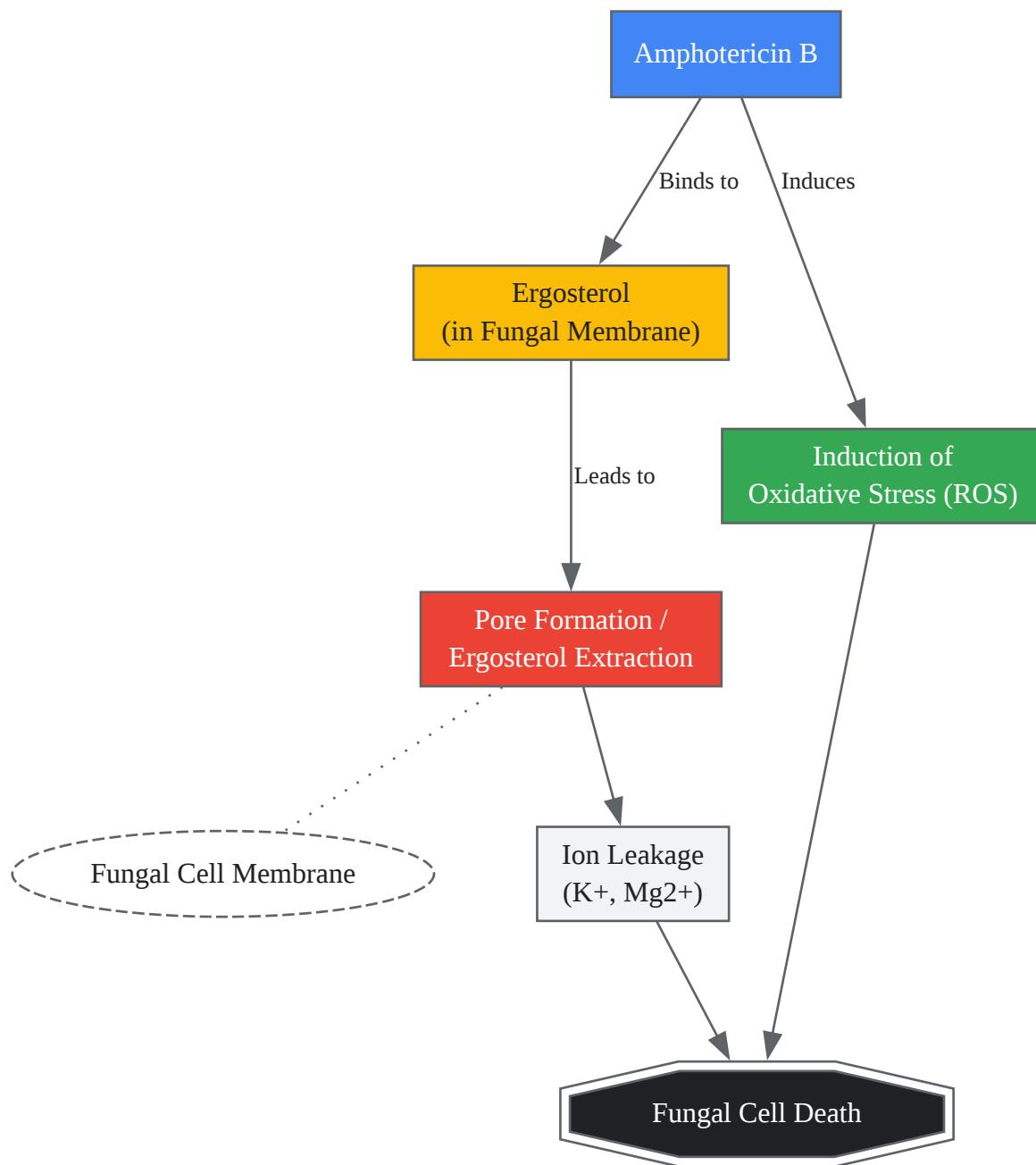
Candida albicans remains a predominant fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal candidiasis to life-threatening invasive diseases, particularly in immunocompromised individuals. Amphotericin B (AmB), a polyene macrolide antibiotic isolated from *Streptomyces nodosus* in 1955, has long been a cornerstone of antifungal therapy for serious fungal infections.^{[1][2]} Its broad spectrum of activity and fungicidal nature have maintained its relevance despite the development of newer antifungal agents.^{[2][3]} This guide provides an in-depth overview of the in vitro susceptibility of *C. albicans* to Amphotericin B, focusing on standardized testing methodologies, mechanisms of action and resistance, and data interpretation for research and development purposes.

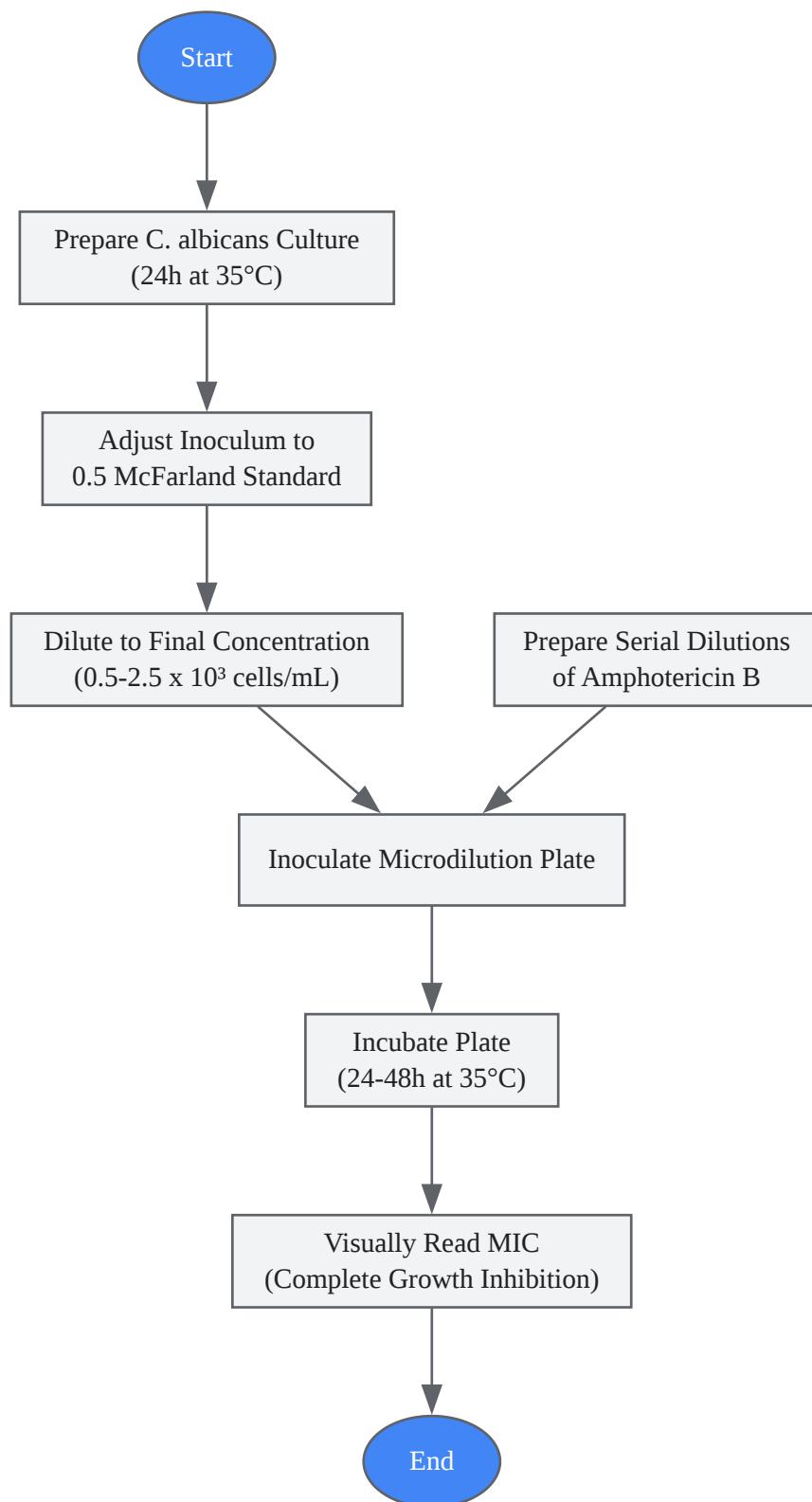
Mechanism of Action

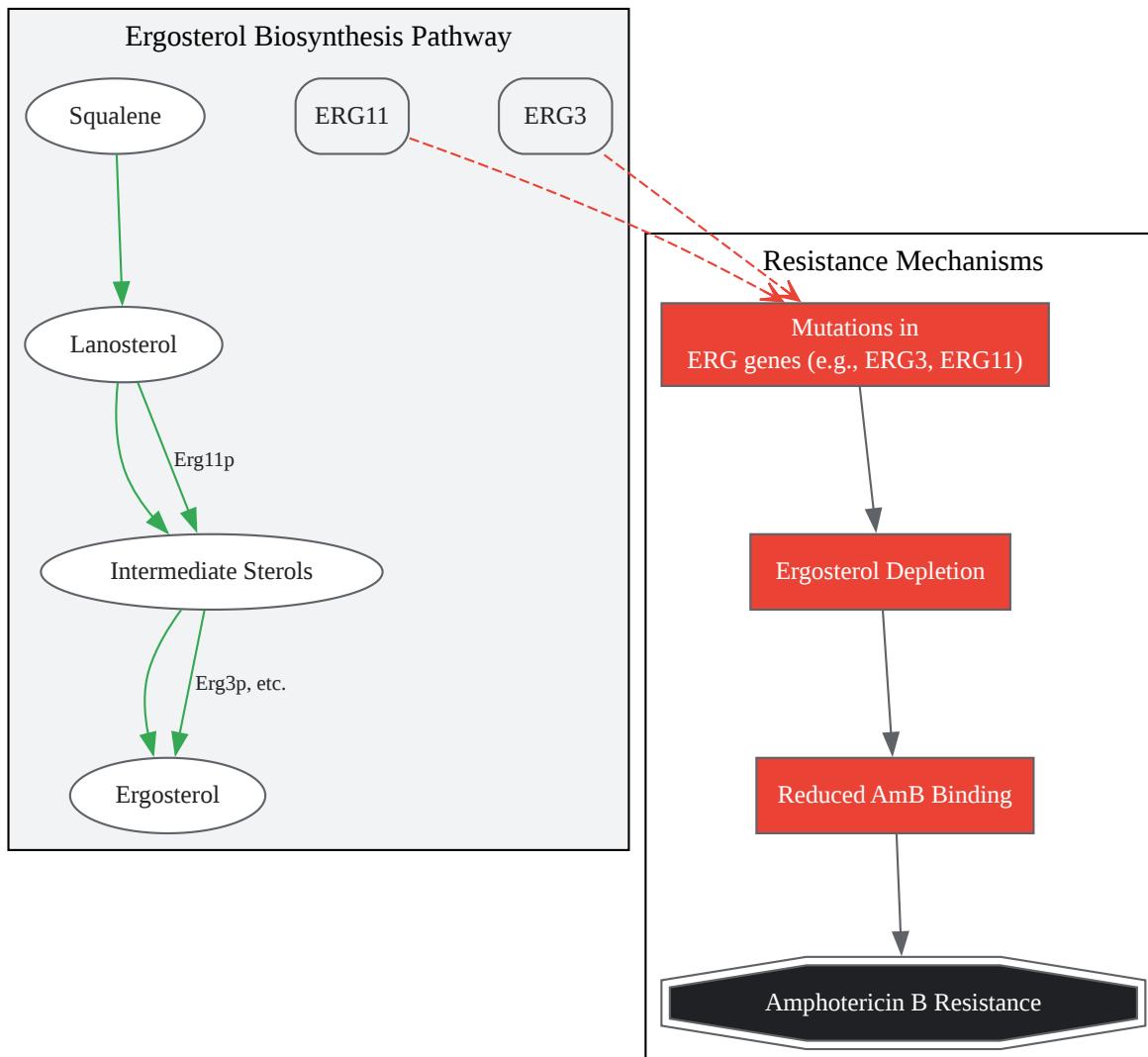
Amphotericin B's primary antifungal activity is achieved through its high affinity for ergosterol, the principal sterol in the fungal cell membrane.^{[2][3][4]} This interaction leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.^{[1][3][5]} The consequence is a rapid leakage of essential intracellular monovalent ions, such as K⁺, Na⁺, H⁺, and Cl⁻, leading to fungal cell death.^{[1][2]}

A more recent model suggests that Amphotericin B acts as a "sterol sponge," forming extramembranous aggregates that extract ergosterol from the fungal cell membrane, leading to

cell death.[6] Additionally, there is evidence that Amphotericin B induces oxidative stress within the fungal cell by generating free radicals, contributing to its fungicidal effect.[1][5][7][8][9]







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